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Compound of Interest

Compound Name: GSK494581A

Cat. No.: B1672390 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of two prominent GPR55 agonists, GSK494581A and O-1602. This

document summarizes their performance based on available experimental data, details

relevant experimental protocols, and visualizes key pathways and workflows.

G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target for a range

of physiological processes, including pain signaling, inflammation, and cancer.[1][2] Both

GSK494581A and O-1602 are synthetic agonists used to probe the function of this receptor.

Understanding their distinct characteristics is crucial for the design and interpretation of

preclinical studies.

Performance Comparison
GSK494581A and O-1602 exhibit distinct potencies and selectivity profiles for GPR55. O-1602

is a more potent agonist for GPR55 with a reported EC50 of 13 nM.[3][4] In contrast,

GSK494581A demonstrates a pEC50 of 6.8, which translates to an EC50 of approximately 158

nM.[3][5]

A critical differentiating factor is their off-target activity. GSK494581A is also recognized as an

inhibitor of the glycine transporter subtype 1 (GlyT1).[3][5] Conversely, O-1602, an analog of

cannabidiol, shows agonistic activity at GPR18, another orphan G protein-coupled receptor, but

has negligible affinity for the classical cannabinoid receptors CB1 and CB2.[6][7][8]
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Compound Target Activity
Potency
(Human)

Off-Target
Activity

GSK494581A GPR55 Agonist
pEC50: 6.8

(~158 nM)[3][5]

GlyT1 inhibitor

(pIC50: 5.0)[9]

O-1602 GPR55 Agonist
EC50: 13 nM[3]

[4]

GPR18

agonist[6][8]; No

significant

binding to

CB1/CB2

(>30,000 nM)[3]

[4]

GPR55 Signaling Pathways
Activation of GPR55 by agonists like GSK494581A and O-1602 initiates a cascade of

intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 proteins.[10]

[11] This leads to the activation of phospholipase C (PLC), which in turn catalyzes the

production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

calcium from intracellular stores, a key indicator of GPR55 activation.[10][12] Concurrently,

activation of the Gα12/13 pathway leads to the activation of the small GTPase RhoA.[4][10]

Furthermore, GPR55 activation has been shown to induce the phosphorylation of extracellular

signal-regulated kinase (ERK), a downstream effector involved in cell proliferation and

differentiation.[6]
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Seed GPR55-HEK293 cells
in 96-well plate

Load cells with
Fluo-4 AM dye

Prepare serial dilutions of
GSK494581A or O-1602

Measure baseline fluorescence
(FLIPR)

Add compounds to wells

Record fluorescence change
over time

Analyze data to determine
EC50 values
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Culture and serum-starve
GPR55-HEK293 cells

Treat cells with
GSK494581A or O-1602

Lyse cells and
quantify protein

SDS-PAGE and transfer
to PVDF membrane

Incubate with primary
(anti-p-ERK) and secondary
(HRP-conjugated) antibodies

Detect bands using ECL

Normalize to total ERK

 

Culture and treat
GPR55-HEK293 cells

Lyse cells in
GTP-preserving buffer

Incubate lysate with
Rhotekin-RBD beads Run total lysate control

Wash beads to remove
non-specific proteins

Elute bound proteins and
analyze by Western blot

for RhoA
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1672390?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672390?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. researchgate.net [researchgate.net]

2. jme.bioscientifica.com [jme.bioscientifica.com]

3. medchemexpress.com [medchemexpress.com]

4. graphpad.com [graphpad.com]

5. The Role of Atypical Cannabinoid Ligands O-1602 and O-1918 on Skeletal Muscle
Homeostasis with a Focus on Obesity - PMC [pmc.ncbi.nlm.nih.gov]

6. doaj.org [doaj.org]

7. search.cosmobio.co.jp [search.cosmobio.co.jp]

8. A Novel Alternative in the Treatment of Detrusor Overactivity? In Vivo Activity of O-1602,
the Newly Synthesized Agonist of GPR55 and GPR18 Cannabinoid Receptors | MDPI
[mdpi.com]

9. Pharmacology of GPR55 in yeast and identification of GSK494581A as a mixed-activity
glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC
[pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M
current - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to GPR55 Activation:
GSK494581A vs. O-1602]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672390#comparing-gsk494581a-and-o-1602-for-
gpr55-activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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